molecular formula C12H18N2O B15154132 N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide

N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide

Cat. No.: B15154132
M. Wt: 206.28 g/mol
InChI Key: YJQLOSDLNFJRKR-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and an amide group attached to a 3-methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide typically involves the reaction of 2-amino-4,6-dimethylpyridine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide: Similar structure but with a ketone group instead of an amide.

    N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide: Contains a methoxy group on the benzamide moiety.

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a 3-methylbutanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide

InChI

InChI=1S/C12H18N2O/c1-8(2)5-12(15)14-11-7-9(3)6-10(4)13-11/h6-8H,5H2,1-4H3,(H,13,14,15)

InChI Key

YJQLOSDLNFJRKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)CC(C)C)C

Origin of Product

United States

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